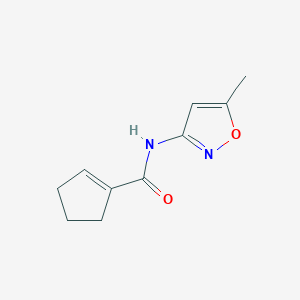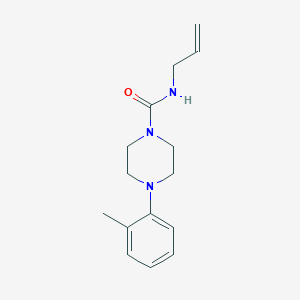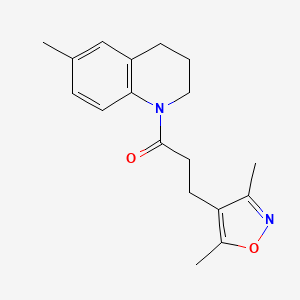
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative and a potent hallucinogenic drug. It belongs to the NBOMe (N-methoxybenzyl) series of compounds and is structurally similar to the hallucinogen LSD. This compound has gained popularity among recreational drug users due to its potent psychedelic effects. However, the scientific community has shown interest in studying the compound for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide is not fully understood. However, it is believed that the compound binds to the serotonin 2A receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin 2A receptor is responsible for the hallucinogenic effects of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide are not fully understood. However, studies have shown that the compound has potent hallucinogenic effects, which can lead to altered perception, mood, and cognition. The compound has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide in the laboratory is that it is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of studying this compound is that it is a potent hallucinogen, which can make it difficult to interpret the results of experiments involving human subjects.
Zukünftige Richtungen
There are several future directions for research involving 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide. One direction is to study the compound's potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders. Another direction is to study the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, research could focus on developing safer and more effective analogs of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide that retain its therapeutic properties while minimizing its hallucinogenic effects.
Synthesemethoden
The synthesis of 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2C-B, a phenethylamine derivative. The synthesis involves the introduction of a methoxy group and a benzyl group to the 2C-B molecule, followed by the addition of an acetamide group. The final product is purified and obtained as a white powder.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide has been studied extensively for its potential therapeutic applications. Research has shown that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also shown that 2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide has potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-12(14)5-8-7-16-11-6-9(15-2)3-4-10(8)11/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVBZQFWGAHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=COC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)


![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)

![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)

![3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)

![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)